molecular formula C8H5FO2 B12842610 4-Fluorobenzofuran-7-ol

4-Fluorobenzofuran-7-ol

Katalognummer: B12842610
Molekulargewicht: 152.12 g/mol
InChI-Schlüssel: QMMHXXLZVIPGEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluorobenzofuran-7-ol is a fluorinated derivative of benzofuran, a class of compounds known for their diverse biological activities. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzofuran-7-ol typically involves the fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. These reactions often require specific conditions, such as the presence of an inert atmosphere and controlled temperatures, to achieve selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination reactions. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluorobenzofuran-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Fluorobenzofuran-7-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Fluorobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed bioactivities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Fluorobenzofuran-7-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H5FO2

Molekulargewicht

152.12 g/mol

IUPAC-Name

4-fluoro-1-benzofuran-7-ol

InChI

InChI=1S/C8H5FO2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H

InChI-Schlüssel

QMMHXXLZVIPGEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=COC2=C1O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.